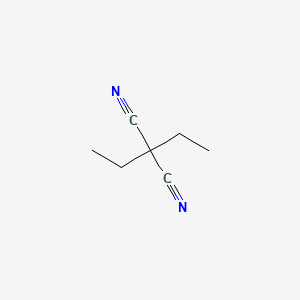
Ethyl 5-(4-((tert-butoxycarbonyl)amino)phenyl)oxazole-4-carboxylate
Overview
Description
“Ethyl 5-(4-((tert-butoxycarbonyl)amino)phenyl)oxazole-4-carboxylate” is a chemical compound with the molecular formula C17H20N2O5 . It has an average mass of 332.351 Da and a monoisotopic mass of 332.137207 Da . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of an oxazole ring attached to a phenyl ring via a carbon atom. The phenyl ring has an amino group that is further substituted with a tert-butoxycarbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C17H20N2O5, an average mass of 332.351 Da, and a monoisotopic mass of 332.137207 Da .Scientific Research Applications
Synthesis of Oxazole Derivatives
The compound plays a crucial role in the synthesis of oxazole derivatives, which are significant in developing pharmaceuticals and materials science. For instance, a study demonstrated the enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate via a Pd-catalyzed amide coupling with subsequent oxazole formation. This process highlights the compound's utility in creating structurally complex and optically pure oxazoles, which are valuable in medicinal chemistry (Magata et al., 2017).
Peptide Synthesis Applications
The compound is instrumental in peptide synthesis, specifically in generating oxazolone intermediates, which are pivotal in carbodiimide-mediated reactions. A study detailed how N-tert-butoxycarbonyl-L-valine reacts under specific conditions to form oxazolones, facilitating the synthesis of peptides without significant racemization. This method underscores the compound's significance in producing peptides with high purity and optical integrity, essential for biological research and drug development (Benoiton & Chen, 1981).
Safety and Hazards
Mechanism of Action
Target of Action
Mode of Action
It’s known that the compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic chemistry for the protection of amines . The presence of this group may influence the compound’s interaction with its targets.
Biochemical Pathways
Given its potential applications in the development of anti-cancer, anti-inflammatory, and neuroprotective drugs, it can be inferred that the compound may interact with pathways related to these biological processes.
Pharmacokinetics
The compound’s molecular formula is c17h20n2o5, and it has an average mass of 332351 Da and a monoisotopic mass of 332137207 Da . These properties may influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Given its potential applications in the development of anti-cancer, anti-inflammatory, and neuroprotective drugs, it can be inferred that the compound may have effects on cell proliferation, inflammation, and neuronal function.
properties
IUPAC Name |
ethyl 5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-5-22-15(20)13-14(23-10-18-13)11-6-8-12(9-7-11)19-16(21)24-17(2,3)4/h6-10H,5H2,1-4H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRZRPSRAUNHSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374492 | |
| Record name | Ethyl 5-{4-[(tert-butoxycarbonyl)amino]phenyl}-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-((tert-butoxycarbonyl)amino)phenyl)oxazole-4-carboxylate | |
CAS RN |
391248-22-9 | |
| Record name | Ethyl 5-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-4-oxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=391248-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-{4-[(tert-butoxycarbonyl)amino]phenyl}-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 391248-22-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,6,8-Trimethyl-1,2,3,6-tetrahydrodipyrazolo[3,4-b:3,4-d]pyridin-3-one](/img/structure/B1607752.png)

![3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid](/img/structure/B1607755.png)








